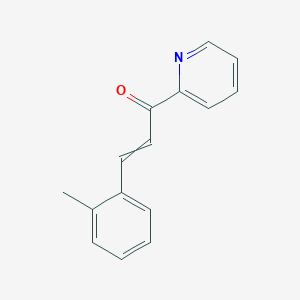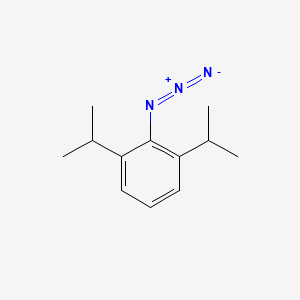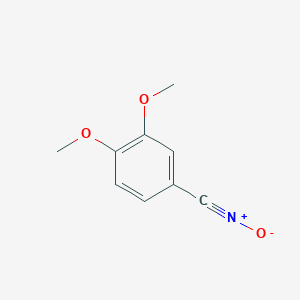
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C10H11Br2ClO. This compound belongs to the family of phenols and is characterized by the presence of bromomethyl, chloro, and dimethyl groups attached to a phenolic ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol typically involves the bromination of 4-chloro-3,5-dimethylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromomethyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Methyl derivatives with the bromine atoms replaced by hydrogen.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phenolic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a phenolic ring.
2,6-Bis(bromomethyl)phenol: Lacks the chloro and dimethyl groups, making it less substituted.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is unique due to the presence of both bromomethyl and chloro groups on the phenolic ring, which provides distinct reactivity and potential for diverse chemical transformations. The dimethyl groups further enhance its stability and solubility in organic solvents .
Properties
CAS No. |
137695-98-8 |
|---|---|
Molecular Formula |
C10H11Br2ClO |
Molecular Weight |
342.45 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-5-7(3-11)10(14)8(4-12)6(2)9(5)13/h14H,3-4H2,1-2H3 |
InChI Key |
RSESUBZDWQBHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)CBr)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium perchlorate](/img/structure/B14263295.png)
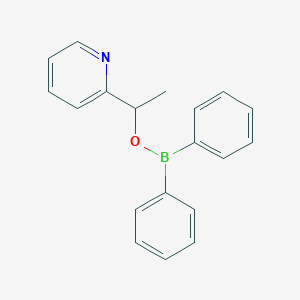
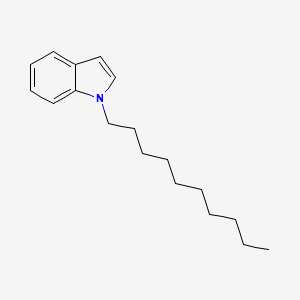
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
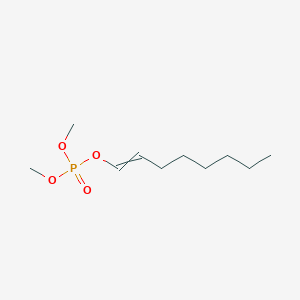
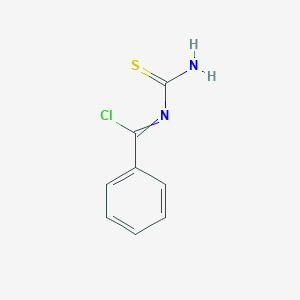
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
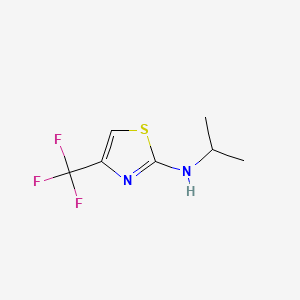
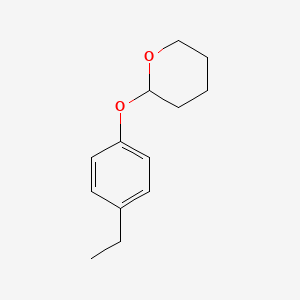
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
